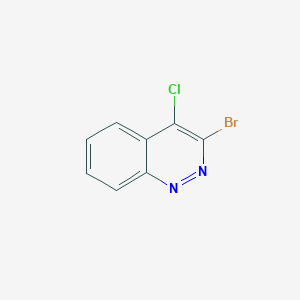

3-Bromo-4-chlorocinnoline

Descripción

Overview of Cinnoline (B1195905) as a Bioactive Heterocycle

Cinnoline, also known as 1,2-benzodiazine, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. nih.govchemicalbook.com This arrangement of atoms bestows upon the cinnoline nucleus a unique electronic architecture, making it a "privileged scaffold" in drug discovery. chemicalbook.com Derivatives of cinnoline have been shown to exhibit a remarkable breadth of pharmacological activities. nih.govvulcanchem.com These include antibacterial, antifungal, anticancer, antimalarial, anti-inflammatory, and analgesic properties. nih.govchemicalbook.comacs.org The versatility of the cinnoline ring system allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. nih.govvulcanchem.com For instance, the well-known antibacterial agent Cinoxacin, used in the treatment of urinary tract infections, is a cinnoline derivative. nih.gov This wide range of bioactivity has cemented the cinnoline scaffold as a molecular heart of medicinal chemistry, driving extensive research into its potential therapeutic applications. nih.govvulcanchem.com

Historical Context and Evolution of Cinnoline Chemistry

The journey into the chemistry of cinnoline began with its first synthesis, albeit in an impure form, through a reaction known as the Richter cinnoline synthesis. This classic method involves the cyclization of an ortho-alkynyl diazonium salt. Early synthetic routes were often multi-step processes with limited substrate scope. rsc.org However, the field has evolved significantly over the years.

A notable point in the history of cinnoline is that for a long time, no naturally occurring compounds containing this ring system were known. It was not until 2011 that the first natural cinnoline derivative was isolated, underscoring the scaffold's primary role as a product of synthetic chemistry. nih.gov The evolution of synthetic methodologies has been marked by the development of more efficient and versatile routes to access the cinnoline core and its derivatives. thieme-connect.de

Contemporary Significance of the Cinnoline Scaffold in Organic and Medicinal Chemistry

In the 21st century, the cinnoline scaffold continues to be a focal point of research in both organic and medicinal chemistry. Its significance lies in its utility as a versatile building block for creating complex molecules with tailored functions. chemicalbook.comvulcanchem.com Modern synthetic organic chemistry has unlocked new avenues for the derivatization of cinnolines, with methods such as transition metal-catalyzed cross-coupling reactions and C-H functionalization becoming increasingly prevalent. thieme-connect.de These advanced techniques allow for the precise installation of a wide array of functional groups onto the cinnoline core, generating vast libraries of novel compounds for biological screening. nih.govvulcanchem.com

The development of new cinnoline-based molecules is a significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic profiles. nih.gov Beyond medicine, cinnoline derivatives are also being explored for their applications in materials science, for example, as components of luminescent materials and dyes. chemicalbook.com

Research Focus on 3-Bromo-4-chlorocinnoline: Scope and Relevance

While the broader cinnoline family has been extensively studied, research on the specific compound This compound is more specialized. Its primary relevance in the scientific literature appears to be as a synthetic intermediate—a building block used to construct more complex molecules.

The presence of two different halogen atoms at specific positions on the cinnoline core makes this compound a valuable substrate for selective chemical transformations. The bromine atom at the 3-position and the chlorine atom at the 4-position offer differential reactivity, which can be exploited in sequential reactions. For example, the bromine at C-3 is susceptible to palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. A documented reaction shows the conversion of this compound into 4-chloro-3-phenylethynylcinnoline, demonstrating its utility in introducing alkynyl groups, which are themselves versatile functional handles for further chemical elaboration. thieme-connect.de

The synthesis of this compound itself can be inferred from established methods for preparing dihalocinnolines. These routes often involve the cyclization of appropriately substituted anilines or the halogenation of cinnolinone precursors. For instance, the synthesis of the isomeric 7-bromo-4-chlorocinnoline (B2361020) starts from 3-bromoaniline. acs.org A plausible route to this compound could therefore begin with a precursor like 3-bromo-4-chloroaniline (B1338066), a known compound used in the synthesis of the pharmaceutical agent Vismodegib. chemicalbook.comchemicalbook.com

The scope of this compound's application lies in its potential for creating diverse molecular architectures. The chlorine atom at the 4-position is also reactive, particularly towards nucleophilic aromatic substitution. This dual reactivity allows for a stepwise functionalization of the cinnoline core, making it a powerful tool for building libraries of novel compounds for screening in drug discovery and materials science programs. While direct biological activity data for this compound is not prominent in the literature, its role as a key intermediate underscores its importance and relevance to contemporary chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-chlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGFPMWREAJURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508446 | |

| Record name | 3-Bromo-4-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80334-78-7 | |

| Record name | 3-Bromo-4-chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Bromo 4 Chlorocinnoline

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling for Alkynylcinnoline Derivatization

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful method for forming carbon-carbon bonds. organic-chemistry.org In the case of 3-bromo-4-chlorocinnoline, this reaction offers a direct route to 3-alkynyl-4-chlorocinnoline derivatives. Research has shown that the bromine atom at the C3 position is more reactive than the chlorine atom at the C4 position under typical Sonogashira conditions.

This selective reactivity allows for the synthesis of compounds like 4-chloro-3-(phenylethynyl)cinnoline. thieme-connect.de The reaction is typically carried out using a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a copper(I) co-catalyst and an amine base like triethylamine (B128534). organic-chemistry.orgthieme-connect.de The use of triethylamine as the solvent is crucial, as secondary amines can lead to nucleophilic substitution of the chlorine atom. thieme-connect.de A short and efficient synthesis of 3-alkynyl-4-bromocinnolines can also be achieved via a Richter-type cyclization of specific aryltriazenes. researchgate.net

Table 1: Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 4-Chloro-3-(phenylethynyl)cinnoline | Moderate | thieme-connect.de |

This table presents generalized conditions and outcomes. Specific yields can vary based on precise reaction parameters.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is another palladium-catalyzed cross-coupling reaction that is highly effective for forming C-C bonds between organoboron compounds and organic halides. Similar to the Sonogashira coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond in this compound allows for regioselective arylation or vinylation at the C3 position.

This reaction is instrumental in synthesizing 3-aryl-4-chlorocinnolines, which can be valuable intermediates for further chemical elaboration. The typical catalytic system involves a palladium(0) source, often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base such as sodium carbonate or potassium phosphate. nih.govmdpi.com The choice of solvent can influence reaction rates and yields, with common options including toluene, dioxane, and DMF. mdpi.combeilstein-journals.org

Table 2: Suzuki-Miyaura Coupling of Dihalo-heterocycles

| Boronic Acid | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Phenylboronic acid | Pd-NHC complex | BF₃·OEt₂ | Dioxane | Biaryls | beilstein-journals.org |

This table illustrates the versatility of the Suzuki-Miyaura reaction with various substrates and conditions.

Heck Reactions for Olefinic Cinnoline (B1195905) Analogues

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, provides a means to introduce olefinic substituents onto the cinnoline core. While there is limited specific literature on the Heck reaction with this compound itself, studies on related halocinnolines suggest that the reaction is feasible. For instance, 3-bromocinnolin-4-ol (B187659) has been shown to react with styrene (B11656) to yield the corresponding (E)-3-(phenylethenyl)cinnolin-4-ol. thieme-connect.de The success of this reaction can be dependent on the catalyst, with palladium acetate (B1210297) sometimes proving more effective than other palladium sources. thieme-connect.de The regioselectivity would again be expected to favor substitution at the more reactive C3 position.

Stille Coupling and Other Metal-Mediated Transformations

The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides under palladium catalysis. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.com For this compound, a Stille reaction would be expected to proceed selectively at the C3 position, affording 3-substituted-4-chlorocinnolines. The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to give the final product. wikipedia.orgnrochemistry.com

Other important metal-mediated transformations include the Buchwald-Hartwig amination and cyanation reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide with an amine. organic-chemistry.orguwindsor.ca It represents a powerful method for synthesizing amino-substituted cinnolines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. uwindsor.ca Given the reactivity difference of the halogens, amination of this compound would likely yield 3-amino-4-chlorocinnoline derivatives.

Cyanation: The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation. For example, the reaction of 3-bromo-4(1H)-cinnolinone with copper(I) cyanide has been reported to yield the corresponding 3-carbonitrile derivative. rsc.orgrsc.org This suggests that a similar transformation on this compound is plausible, likely resulting in the formation of 4-chlorocinnoline-3-carbonitrile.

Reduction and Oxidation Chemistry of the Cinnoline Ring System

The cinnoline ring system can undergo both reduction and oxidation reactions, which can alter its electronic properties and provide pathways to different classes of compounds.

Reduction: Catalytic hydrogenation is a common method for the reduction of heterocycles. slideshare.net The reduction of chlorocinnolines can be complex. For example, the catalytic reduction of 4-chlorocinnoline (B183215) can lead to the formation of 4,4'-bicinnolinyl. thieme-connect.de The reduction of this compound could potentially lead to dehalogenation, with the more labile bromine atom likely being removed first. The specific products would depend heavily on the reaction conditions, including the catalyst, solvent, and hydrogen pressure.

Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. thieme-connect.de This is often achieved using peroxy acids, such as peracetic acid. thieme-connect.de Oxidation of the cinnoline core can also be a key step in certain synthetic routes, for instance, in the formation of benzo[c]cinnoline (B3424390) N-oxides from 2,2'-dinitrobiphenyls, which involves a complex reduction-oxidation-cyclization sequence. vanderbilt.edunih.gov The presence of the halogen substituents on the this compound ring would influence the reactivity towards oxidation.

Condensation and Annulation Reactions Leading to Fused Heterocycles

Functionalized cinnolines are excellent substrates for condensation and annulation reactions, leading to the construction of more complex, fused heterocyclic systems. For example, aminocinnoline derivatives can be condensed with various reagents to form pyridocinnolines, pyrimidocinnolines, and pyrazolocinnolines. researchgate.net

Starting from this compound, a synthetic sequence could involve an initial nucleophilic substitution or cross-coupling reaction to introduce a functional group, which then participates in an intramolecular cyclization. For instance, substitution of the bromine atom in certain 3-alkynyl-4-bromocinnolines with nucleophiles like methylamine (B109427) or sodium sulfide (B99878) can lead to the formation of pyrrolo[3,2-c]cinnolines and thieno[3,2-c]cinnolines, respectively. researchgate.net These reactions demonstrate how the initial substitution pattern of this compound can be leveraged to build intricate polycyclic structures.

Regioselectivity and Stereochemical Control in Chemical Transformations

As highlighted in the preceding sections, the differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Stille), the C-Br bond at position 3 is significantly more reactive than the C-Cl bond at position 4. This allows for predictable and controlled functionalization at the C3 position while leaving the C4 position available for subsequent transformations. This inherent regioselectivity is a powerful tool for the stepwise construction of complex molecules.

Stereochemical control becomes relevant when chiral centers are introduced into the molecule. fiveable.me For example, in the synthesis of cinnoline derivatives, if a substituent introduced via one of the coupling reactions contains a chiral center, or if the reaction itself creates a new stereocenter, controlling the resulting stereochemistry is crucial. fiveable.meyoutube.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselective reactions. youtube.com While the core this compound is achiral, its derivatization can lead to chiral products where stereochemical outcomes must be carefully considered.

Structure Activity Relationship Sar and Design Principles for 3 Bromo 4 Chlorocinnoline Derivatives

Elucidation of Substituent Effects on Biological Activity

The biological profile of cinnoline (B1195905) derivatives can be significantly altered by the introduction of various substituents. The nature and position of these functional groups play a crucial role in the molecule's interaction with biological targets.

Influence of Halogen Atoms (Bromine and Chlorine) on Molecular Interactions

The presence of bromine and chlorine atoms at the 3 and 4 positions, respectively, of the cinnoline core profoundly influences the molecule's electronic properties and reactivity. Halogens are known to enhance the biological activity of many heterocyclic compounds. mdpi.com Specifically, the substitution of chlorine and fluorine on the cinnoline nucleus has been shown to impart antibacterial activity. ijariit.com Furthermore, halogen-substituted cinnolines have demonstrated increased anti-inflammatory and analgesic activities. ijariit.com

The electron-withdrawing nature of these halogens can enhance the electrophilicity of the cinnoline ring, making it more susceptible to certain chemical reactions and potentially strengthening its interaction with biological targets. For instance, studies on related quinazoline-pyrimidine hybrids, which share structural similarities, have shown that varying halogen substitutions can significantly impact their efficacy against cancer cell lines. Research on 6-bromo-4-chlorocinnoline (B1338510) has indicated its potential as an antiparasitic agent, with the synthesis involving the use of phosphorus oxychloride to introduce the chlorine at the 4-position of the 6-bromocinnolin-4(1H)-one precursor. acs.orgescholarship.org

Role of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the cinnoline ring is a key strategy in modulating biological activity. Research has shown that cinnoline derivatives with an electron-donating group, such as a methoxy (B1213986) group, on an attached benzoyl ring exhibit higher anti-inflammatory activity compared to those with electron-withdrawing groups. mdpi.com Conversely, for antibacterial activity, an electron-withdrawing substituent on a phenyl group attached to the cinnoline ring was associated with increased activity against Gram-positive and Gram-negative bacteria. nih.gov

In a study of FiVe1 analogues, which feature an 8-chlorocinnoline (B13656984) core, the introduction of both electron-withdrawing (e.g., chlorine, nitrile) and electron-donating (e.g., methoxy) substituents at the C-3 and C-5 positions of a phenylpiperazinyl moiety significantly modulated the antiproliferative activity in mesenchymal cancer cell lines. nih.gov For example, introducing a methoxy group at the C-3 position of the phenyl ring led to a greater than two-fold improvement in cytotoxicity. nih.gov

Steric and Electronic Modulations by Remote Substituents

The position of substituents on the cinnoline ring itself is also critical. For instance, in a series of antiparasitic 4-aminocinnolines, a clear preference for substitution at the 6-position over the 7-position was observed for activity against L. donovani. escholarship.org Specifically, a 4-trifluoromethoxyphenyl substituent was well-tolerated at both the 6- and 7-positions, while a 5-methoxypyridine led to a loss of potency at the 6-position. escholarship.org

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in drug discovery, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. core.ac.uk Once a "hit" compound with promising activity is identified, lead optimization is employed to refine its structure to enhance efficacy and improve its drug-like properties. dndi.org This process often involves synthesizing and testing a library of analogues to build a comprehensive SAR profile. nih.gov

For cinnoline derivatives, lead optimization strategies have focused on modifying substituents to improve potency and pharmacokinetic profiles. For example, in the development of antiparasitic 4-aminocinnolines, an initial hit, NEU-1017, was identified through a scaffold hop from lapatinib. acs.org Subsequent optimization efforts focused on modifying the substituents on the cinnoline ring and the attached aniline (B41778) moiety to improve solubility, reduce plasma protein binding, and decrease metabolic lability. acs.org This systematic approach allows researchers to fine-tune the properties of the lead compound to produce a more viable drug candidate. sk.ru

Specific Structural Motifs and Their Bioactivity Profiles

The incorporation of specific structural motifs, such as pyrazoline or piperazinyl moieties, into the cinnoline framework has been a fruitful strategy for discovering new bioactive compounds.

Cinnolines Bearing Pyrazoline or Piperazinyl Moieties

The combination of the cinnoline nucleus with a pyrazoline ring has yielded compounds with significant anti-inflammatory and antibacterial properties. pnrjournal.comnih.gov Studies have shown that cinnoline derivatives incorporating a pyrazoline ring and bearing electron-donating groups on an attached phenyl moiety exhibit the highest anti-inflammatory activity. nih.gov Specifically, compounds with methoxyl and hydroxyl groups showed potent activity. nih.gov In one study, cinnoline-pyrazoline compounds 5a and 5d demonstrated good anti-inflammatory activity with 58.50% and 55.22% inhibition, respectively. pnrjournal.com

Piperazinyl moieties have also been extensively incorporated into cinnoline structures, leading to compounds with a range of biological activities, including antitumor, antibacterial, and antifungal properties. ijariit.comresearchgate.net For instance, a series of novel bicinnolines containing piperazine (B1678402) moieties were synthesized and evaluated for their biological activity. researchgate.net In the development of antiparasitic agents, cinnoline analogs with piperazinyl and homopiperazinyl moieties showed modest to high potency against P. falciparum. semanticscholar.org Notably, 7-substituted isomers were found to be highly potent antiplasmodial agents. semanticscholar.org

Table 1: Biological Activity of Selected Cinnoline-Pyrazoline Derivatives pnrjournal.comnih.gov

| Compound | Substituent on Phenyl Ring | Biological Activity | % Inhibition (Anti-inflammatory) |

| 5a | Methoxy | Good Anti-inflammatory | 58.50 |

| 5d | Hydroxy | Good Anti-inflammatory | 55.22 |

| - | Electron-withdrawing group | Increased Antibacterial | - |

Table 2: Antiproliferative Activity of FiVe1 Analogues with Piperazinyl Moiety nih.gov

| Compound | R1 (C-3) | R2 (C-5) | Cell Line | IC50 (nM) |

| 4a | Cl | Cl | HT-1080 | ~400 |

| 4b | Cl | CN | HT-1080 | ~400 |

| 4c | OMe | OMe | HT-1080 | 37 |

| 4d | OMe | H | HT-1080 | ~800 |

| 4e | Cl | OMe | HT-1080 | 1564 |

| 4f | Cl | Pyrrolidine | HT-1080 | >10000 |

| 4g | Cl | OH | HT-1080 | ~2000 |

| 4i | Cl | NH2 | HT-1080 | ~800 |

| 4j | Cl | NHAc | HT-1080 | ~10000 |

Fused Cinnoline Systems (e.g., Pyrrolo[3,2-c]cinnoline, Thieno[3,2-c]cinnoline)

The fusion of additional heterocyclic rings to the cinnoline core, such as pyrrole (B145914) or thiophene (B33073), creates rigid, polycyclic structures with distinct biological profiles. These fused systems often exhibit potent and unique activities.

Pyrrolo[3,2-c]cinnolines: These compounds have demonstrated significant cytotoxic activity. For instance, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have shown high cytotoxicity against a panel of 60 human tumor cell lines, with particular efficacy against leukemia sub-panels. mdpi.compnrjournal.com These compounds were found to be active in cells that overexpress the multidrug resistance protein 1 (MDR1). mdpi.com Their mechanism of action includes the induction of apoptosis, generation of reactive oxygen species, and inhibition of topoisomerase I. mdpi.compnrjournal.com The substitution pattern on the pyrrolo[3,2-c]cinnoline scaffold is critical for its activity.

Thieno[3,2-c]cinnolines: The fusion of a thiophene ring to the cinnoline backbone results in thienocinnoline systems. Thieno[3,2-c]-7-azacinnoline, for instance, is synthesized via intramolecular diazo coupling of a diazonium ion intermediate derived from 3-amino-4-(thiophen-2-yl)pyridine. ntnu.no Further derivatization of thienopyridocinnolines has led to the creation of complex polycyclic systems, such as pyrimidothienopyridocinnolines and triazolopyrimidothienopyridocinnolines, by reacting the initial scaffold with reagents like formamide, carbon disulphide, or triethylorthoformate followed by hydrazine (B178648) hydrate (B1144303). tandfonline.com These extensive heterocyclic systems are synthesized to explore novel chemical space and biological activities.

Table 1: Biological Activity of Fused Cinnoline Systems

| Fused System | Derivative Example | Key Biological Findings | Reference(s) |

| Pyrrolo[3,2-c]cinnoline | 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | High cytotoxicity against 60 human tumor cell lines; active against MDR1-overexpressing cells; Topoisomerase I inhibitor. | mdpi.compnrjournal.com |

| Thieno[3,2-c]cinnoline | Thieno[3,2-c]-7-azacinnoline | Serves as a precursor for more complex heterocyclic systems. | ntnu.no |

| Thienopyridocinnoline | 3-Amino-2-Cyano-4-(p-tolyl)thieno[3′,2′:5,6]pyrido[3,2-c]cinnoline | Undergoes ring closure reactions to form various polycyclic systems. | tandfonline.com |

Dibenzo[c,h]cinnolines and Their Substituent Requirements

Dibenzo[c,h]cinnolines are aza-analogues of benzo[i]phenanthridines and have been extensively studied as topoisomerase I (TOP1)-targeting anticancer agents. nih.gov The structure-activity relationship (SAR) for this class of compounds is well-defined and highlights the critical role of specific substituents for potent activity.

Key SAR findings for dibenzo[c,h]cinnolines include:

Crucial Substituents: The presence of 2,3-dimethoxy groups on one of the outer benzene (B151609) rings (ring A) and a methylenedioxy group on the other (ring D) is a critical structural element for potent TOP1-targeting activity and cytotoxicity. mdpi.com

Loss of Activity: Removal of the methylenedioxy group or its replacement with other substituents like methoxy, benzyloxy, or hydroxy groups leads to a significant decrease in TOP1-targeting activity. mdpi.com

Potency Comparison: Dibenzo[c,h]cinnoline analogues generally show more potent TOP1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines. nih.govacs.org For example, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline has an IC50 value of 70 nM in the RPMI8402 human lymphoblastoma cell line. nih.gov

Multidrug Resistance: Unlike their benzo[i]phenanthridine counterparts, the cytotoxicity of these dibenzo[c,h]cinnolines is not reduced in cells that overexpress the MDR1 efflux transporter, indicating they can overcome this common mechanism of drug resistance. nih.gov

Table 2: Substituent Effects on Dibenzo[c,h]cinnoline Activity

| Compound/Substituent Pattern | Target | Biological Activity | Reference(s) |

| 2,3-Dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline | Topoisomerase I | Potent cytotoxicity (IC50 = 70 nM in RPMI8402 cells); overcomes MDR1 resistance. | mdpi.comnih.gov |

| Removal or replacement of methylenedioxy group | Topoisomerase I | Substantial loss of TOP1-targeting activity. | mdpi.com |

| 2,3-Dimethoxy substituents on ring A | Topoisomerase I | Determined to be a crucial structural element for activity. | mdpi.com |

Cinnoline Nucleoside Analogs

Cinnoline nucleoside analogs represent a class of compounds where the cinnoline moiety is linked to a sugar, typically ribose, mimicking natural nucleosides. This design strategy aims to leverage cellular uptake mechanisms for nucleosides to deliver the bioactive cinnoline scaffold. These analogs have been investigated as inhibitors of bacterial metabolic pathways.

For example, cinnolone nucleoside analogues were designed as inhibitors of siderophore biosynthesis in Mycobacterium tuberculosis (Mtb). acs.org These compounds were developed as mimics of 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS), a natural antibiotic that inhibits the incorporation of salicylate (B1505791) into siderophores essential for bacterial iron acquisition. acs.org The design replaced the metabolically labile acyl-sulfamate group of Sal-AMS with a more stable sulfonamide linkage in the cinnolone nucleoside, aiming to improve membrane permeability and metabolic stability. acs.org Another cinnoline derivative has shown potent inhibition of Leishmania major and Plasmodium falciparum proliferation. nih.gov

Computational Chemistry in SAR Analysis and Molecular Design

Computational chemistry is an indispensable tool in modern drug discovery, providing deep insights into the molecular interactions that govern biological activity. For cinnoline derivatives, various computational techniques are employed to rationalize SAR, predict activity, and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of novel compounds and to identify key structural features that influence potency.

Several QSAR studies have been performed on cinnoline derivatives:

PDE10A Inhibitors: 2D-QSAR, Hologram QSAR (HQSAR), and 3D-QSAR analyses were conducted on a series of 81 cinnoline derivatives with phosphodiesterase 10A (PDE10A) inhibitory activity. researchgate.netnih.gov The models highlighted the importance of topological and E-state indices, and 3D-QSAR models identified favorable and unfavorable regions for steric and electrostatic interactions. researchgate.netnih.gov

BTK Inhibitors: 3D-QSAR studies (CoMFA and CoMSIA) on 115 cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors demonstrated that bulky substituents are preferred at the R1 and R3 positions, and hydrophilic, negatively charged groups at the R1 position are important for enhancing inhibitory activity. nih.gov

Antibacterial Agents: QSAR analysis on cinnoline-3-carboxylic acid derivatives identified key physicochemical parameters that predict antibacterial activity against various bacterial strains. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, while molecular dynamics (MD) simulations provide insights into the stability and dynamics of the ligand-protein complex over time. frontiersin.orgfrontiersin.orgnih.gov

Docking Studies: Docking has been widely used to study cinnoline derivatives. For example, docking of pyrazolo[4,3-c]cinnoline derivatives into the active site of COX-2 revealed a strong binding profile for the most active anti-inflammatory compounds. bohrium.com In another study, docking simulations of cinnoline derivatives against bacterial DNA gyrase supported experimental findings of their antibacterial activity. researchgate.netbepls.comjocpr.com

Molecular Dynamics Simulations: MD simulations have been used to confirm the stability of docked poses and to explore crucial interactions. For PDE10A inhibitors, MD simulations of ligand-receptor complexes helped to elucidate key factors for higher activity, which were consistent with findings from other modeling methods. researchgate.netnih.gov Similarly, MD simulations were performed on colchicine (B1669291) derivatives to assess their stability at the binding site of tubulin. frontiersin.org

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are utilized in the design of novel cinnoline inhibitors.

Ligand-Based Design: This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of active molecules to build a model (pharmacophore) that defines the essential structural features required for activity. For cinnoline-based PDE10A inhibitors, a PHASE-based pharmacophore hypothesis identified the importance of three hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature for high activity. researchgate.netnih.gov

Structure-Based Design: When the crystal structure of the target protein is available, it can be used to design ligands that fit precisely into the binding site. This approach was successfully used to improve the selectivity of pyridyl-cinnoline PDE10A inhibitors against PDE3. nih.gov By comparing the crystal structures of PDE10A and PDE3, specific modifications were made to the cinnoline scaffold to exploit structural differences in the active sites, leading to compounds with significantly improved selectivity. nih.gov Fragment-based screening, a type of structure-based design, identified a cinnoline fragment that binds to the ATP binding site of Bruton's tyrosine kinase, which was then optimized into a potent inhibitor. osti.gov

Pharmacological and Biological Research Applications of Cinnoline Derivatives

Antimicrobial Research Applications

The rise of drug-resistant pathogens presents a continuous challenge to global health, necessitating the discovery of novel antimicrobial agents. mdpi.com Cinnoline (B1195905) derivatives have been identified as a promising class of compounds in this field, with research demonstrating their efficacy against a range of bacteria and fungi. pnrjournal.comijariit.com

Various studies have demonstrated the antibacterial potential of the cinnoline scaffold. For instance, the well-known drug Cinoxacin, a cinnoline derivative, has been used for treating urinary tract infections. mdpi.com Research into newer derivatives continues to yield promising results. A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their antibacterial properties, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. bohrium.com Specifically, compound 4i from this series displayed notable efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. bohrium.com

Another study focused on indolo[3,2-c]cinnoline derivatives, which exhibited potent activity against Gram-positive bacteria, in some cases being significantly more powerful than the reference drug streptomycin. nih.gov Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives have also been screened, showing Minimum Inhibitory Concentrations (MIC) ranging from 12.5 to 50 μg/mL against bacteria such as Bacillus subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov Further research into cinnoline derivatives condensed with thiophene (B33073) moieties found that halogen-substituted compounds, particularly those with chloro substitutions, were potent antibacterial agents. wisdomlib.org

While a wide range of cinnoline derivatives have been studied, specific antibacterial research data for 3-Bromo-4-chlorocinnoline is not extensively detailed in the reviewed scientific literature.

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

This table summarizes the in vitro antibacterial efficacy of various cinnoline derivatives against different bacterial strains.

| Derivative Class | Specific Compound Example | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-c]cinnoline | Compound 4i | E. coli, P. aeruginosa, S. aureus | Significant Activity Reported | bohrium.com |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide | General Series | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | nih.gov |

| Indolo[3,2-c]cinnoline | General Series | Gram-positive bacteria | Reported as up to 200x more potent than streptomycin | nih.gov |

| Substituted Cinnoline Thiophene | Chloro-substituted derivatives | Various bacteria | Potent activity reported | wisdomlib.org |

The cinnoline scaffold has also been investigated for its potential against fungal pathogens. Research has shown that certain derivatives possess significant antifungal properties. mdpi.com For example, a series of 6-hydroxycinnolines were tested and found to exhibit potent activity against Candida and Aspergillus species, with particularly high efficacy noted against Cryptococcus neoformans and Aspergillus niger. mdpi.com

In other research, cinnoline derivatives bearing a sulphonamide moiety demonstrated activity against Candida albicans and A. niger, where the combination of the two pharmacologically active parts in one molecule led to a significant improvement in activity. mdpi.comnih.gov Halogen-substituted derivatives in this class were found to be potent at lower concentrations. mdpi.com Similarly, substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were tested against A. niger and C. albicans, showing MIC values in the range of 12.5–50 μg/mL. nih.gov Indolo[3,2-c]cinnolines have also been endowed with good antifungal activity, especially against C. neoformans. nih.gov

Table 2: Antifungal Activity of Selected Cinnoline Derivatives

This table presents the in vitro antifungal efficacy of various cinnoline derivatives against different fungal species.

| Derivative Class | Fungal Species | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 6-Hydroxycinnolines | C. neoformans, A. niger | Potent activity reported | mdpi.com |

| Cinnoline Sulphonamides | C. albicans, A. niger | Significant activity reported | mdpi.com |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide | A. niger, C. albicans | 12.5–50 | nih.gov |

| Indolo[3,2-c]cinnolines | C. neoformans | Good activity reported | nih.gov |

Multidrug resistance (MDR) in bacteria is often mediated by efflux pumps, which are proteins that expel antibiotics from the cell, reducing their effective concentration. nih.govmdpi.com The inhibition of these pumps is a key strategy to restore the efficacy of existing antibiotics. nih.gov Research in this area has included the study of heterocyclic compounds like quinolines and cinnolines as potential efflux pump inhibitors (EPIs). nih.govnih.gov Some cinnoline derivatives have been patented as compounds active against bacteria that are developing resistance, with inventions related to EPI compounds that could be used in combination with antibacterial agents. nih.gov The mechanism involves the inhibitor interacting directly with the efflux pump, such as P-glycoprotein, preventing the expulsion of the antibiotic and thereby overcoming resistance. nih.gov While the principle has been demonstrated effectively with the related quinoline (B57606) derivative MS-209, specific research detailing the efflux pump inhibitory activity of this compound is limited in the available literature. nih.gov

Anticancer Research and Target Engagement

Cinnoline derivatives have emerged as a significant area of interest in oncology research due to their demonstrated ability to inhibit cancer cell growth through various mechanisms. mdpi.comrsc.orgwisdomlib.org

A substantial body of research has documented the cytotoxic effects of cinnoline derivatives against a wide array of human cancer cell lines. For example, certain cinnoline-based compounds have shown potent inhibitory effects against PI3K enzymes, which are crucial for cancer cell proliferation. rsc.orgnih.gov Compound 134q, a cinnoline derivative, exhibited high antiproliferative activity across multiple cancer cell lines, with IC50 values of 0.264 μM against U87MG (glioblastoma), 2.04 μM against HeLa (cervical cancer), and 1.14 μM against HL60 (leukemia) cells. rsc.org

Other complex cinnoline-based structures have also shown promise. A series of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones displayed in vitro cytotoxic activity against both murine (L1210) and human (K562) leukemia cell lines, and importantly, were also active against a multidrug-resistant human leukemia cell line (K562/DX). mdpi.comnih.govresearchgate.net Similarly, new dihydrobenzo[h]cinnoline-5,6-dione derivatives showed moderate to considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with one derivative showing IC50 values of 0.56 µM and 0.77 µM, respectively. nih.govresearchgate.net Furthermore, 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives exhibited high cytotoxic activity across a panel of 60 human tumor cell lines, with particular efficacy against the leukemia subpanel. mdpi.comnih.govacs.org

Table 3: Cytotoxic Activity of Selected Cinnoline Derivatives

This table summarizes the in vitro antiproliferative and cytotoxic efficacy of various cinnoline derivatives against different human cancer cell lines.

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Cinnoline PI3K Inhibitor (134q) | U87MG (Glioblastoma) | 0.264 µM | rsc.org |

| Cinnoline PI3K Inhibitor (134q) | HeLa (Cervical Cancer) | 2.04 µM | rsc.org |

| Cinnoline PI3K Inhibitor (134q) | HL60 (Leukemia) | 1.14 µM | rsc.org |

| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | K562/DX (MDR Leukemia) | Active | mdpi.comnih.gov |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative | KB (Epidermoid Carcinoma) | 0.56 µM | nih.gov |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative | Hep-G2 (Hepatoma) | 0.77 µM | nih.gov |

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Leukemia Subpanel | GI50 = 0.73–0.0090 μM | acs.org |

| Triazepinocinnoline (Compound 7) | MCF-7 (Breast Cancer) | 0.049 µM | nih.gov |

Topoisomerases are essential enzymes for DNA replication and transcription, making them critical targets for anticancer drugs. nih.gov Inhibition of these enzymes can lead to DNA damage, cell cycle arrest, and apoptosis in cancer cells. Several cinnoline derivatives have been identified as topoisomerase inhibitors. For instance, research has shown that certain indeno[1,2-c]cinnoline derivatives can act as topoisomerase IIα inhibitors. zenodo.org

More complex polycyclic systems based on the cinnoline scaffold have also demonstrated this mechanism. The 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives, which showed potent cytotoxic activity, were found to act as topoisomerase I inhibitors. nih.govacs.org Their mechanism involves inducing apoptosis through mitochondrial depolarization and the activation of caspases. nih.govacs.org Similarly, certain novel triazepinocinnoline derivatives have been investigated as potential topoisomerase I inhibitors. nih.gov This line of research highlights that the cinnoline scaffold is a viable backbone for the design of new anticancer agents that function by targeting DNA topoisomerases.

Modulation of Cell Signaling Pathways and Apoptosis Induction

Cinnoline derivatives have been investigated for their ability to modulate critical cell signaling pathways and induce apoptosis (programmed cell death), which are key mechanisms in cancer therapy. rsc.orgresearchgate.net Research has shown that these compounds can inhibit the proliferation of cancer cells and trigger apoptosis in vitro and in vivo. rsc.orgresearchgate.net The mechanisms often involve the inhibition of enzymes crucial for the cancer cell cycle and signal transmission, such as cyclin-dependent kinases (CDKs) and other protein kinases. rsc.orgresearchgate.net

Studies have identified specific cinnoline derivatives with significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma. researchgate.netresearchgate.net For example, one derivative was found to cause cell cycle arrest and induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax, p53, cytochrome c, and caspases 3 and 9, while decreasing the levels of the anti-apoptotic protein Bcl-2. researchgate.netresearchgate.net This indicates that the compound triggers the mitochondrial intrinsic pathway of apoptosis. researchgate.netresearchgate.net Other research has pointed to the potential of cinnoline derivatives to inhibit phosphoinositide 3-kinases (PI3Ks), enzymes involved in cell growth and survival, with some compounds showing inhibitory potency against human tumor cell lines. researchgate.netresearchgate.net The introduction of different substituents on the cinnoline ring can significantly influence the anticancer activity, with some studies suggesting that electron-donating groups may enhance potency.

Table 1: Investigated Anticancer Mechanisms of Cinnoline Derivatives

| Derivative Type | Target Cell Line(s) | Observed Effect | Potential Mechanism of Action | Reference(s) |

| Densely functionalized cinnolines | Leukemia (RPMI-8226), Melanoma (LOX IMVI) | Cell cycle arrest at G2/M phase, induction of apoptosis | Increased expression of Bax, p53, cytochrome c, caspases; decreased Bcl-2 | researchgate.net, researchgate.net |

| Cinnoline derivatives | Human tumor cell lines | Inhibition of cell proliferation | PI3K enzyme inhibition | researchgate.net, researchgate.net |

| Triazepinocinnoline derivative | Human breast cancer (MCF-7) | Cytotoxic activity | Inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase and topoisomerase I | grafiati.com |

| Dihydrobenzo[h]cinnoline derivatives | Epidermoid carcinoma (KB), Hepatoma carcinoma (Hep-G2) | Cytotoxic activity | Not specified | nih.gov |

Anti-inflammatory and Analgesic Research

Cinnoline derivatives have shown considerable promise in research as anti-inflammatory and analgesic agents. mdpi.comijariie.com Several studies have synthesized and evaluated various cinnoline-based compounds for their ability to reduce inflammation and pain in preclinical models. pnrjournal.comijariie.com

One approach has been the creation of pyrazolo[4,3-c]cinnoline derivatives. bohrium.comdattakala.edu.in Research has found that compounds with an electron-donating group on the benzoyl ring exhibited higher anti-inflammatory activity. nih.govmdpi.com Certain derivatives from this class demonstrated potent anti-inflammatory action with the added benefit of reduced ulcerogenic potential compared to the standard drug naproxen. pnrjournal.combohrium.com Cinnoline derivatives fused with a pyrazoline ring and containing electron-donating groups (like methoxyl and hydroxyl) also showed high anti-inflammatory activity. pnrjournal.commdpi.com

Furthermore, research into cinnoline fused Mannich bases revealed that compounds with larger hydrophobic substituents exhibited notable analgesic and anti-inflammatory effects. mdpi.comimpactfactor.org One such compound demonstrated analgesic activity comparable to or greater than diclofenac (B195802) at specific time points and anti-inflammatory activity similar to celecoxib (B62257) at certain doses. mdpi.comimpactfactor.org The presence of halogen substituents, such as chlorine and fluorine, on the cinnoline structure has also been linked to increased anti-inflammatory and analgesic activity. ijariit.com

Table 2: Selected Cinnoline Derivatives in Anti-inflammatory and Analgesic Research

| Derivative Class | Key Structural Feature(s) | Investigated Activity | Notable Finding | Reference(s) |

| Pyrazolo[4,3-c]cinnolines | Electron-donating groups on benzoyl ring | Anti-inflammatory | Higher activity, reduced ulcerogenic potential vs. naproxen | pnrjournal.com, nih.gov, bohrium.com |

| Cinnolines with pyrazoline nucleus | Electron-donating groups (e.g., -OCH3, -OH) | Anti-inflammatory | High percentage of inflammation inhibition | mdpi.com, pnrjournal.com |

| Cinnoline fused Mannich bases | Large hydrophobic amino substitutions | Analgesic, Anti-inflammatory | Activity comparable to diclofenac and celecoxib | mdpi.com, impactfactor.org |

| Halogen-substituted cinnolines | Chlorine, Fluorine groups | Analgesic, Anti-inflammatory | Enhanced activity | ijariit.com |

Antimalarial and Antiparasitic Research

The development of new antimalarial and antiparasitic drugs is a critical area of research, and cinnoline derivatives have emerged as a class of compounds with potential in this field. pnrjournal.comijbpas.commdpi.com Studies have explored the synthesis of novel cinnoline-based molecules and evaluated their efficacy against various parasites, most notably Plasmodium falciparum, the parasite responsible for the most severe form of malaria. ijbpas.comijpronline.comjapsonline.com

One study focused on synthesizing cinnoline-based pyrazole (B372694) analogs, which were then tested for their in vitro antimalarial activity against P. falciparum. ijbpas.comjapsonline.com The results indicated that these hybrid molecules exhibited significant antimalarial effects. ijbpas.comjapsonline.com Another research effort involved the synthesis of 7-substituted-4-aminocinnoline-3-carboxamide derivatives, which also demonstrated promising antimalarial activity, with some compounds showing efficacy comparable to the standard drug pyrimethamine. ijpronline.com The collective findings suggest that the cinnoline scaffold is a valuable starting point for the development of new leads in antiparasitic drug discovery. mdpi.comzenodo.org

Antitubercular Research

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. jocpr.comijpsr.com Cinnoline derivatives have been identified as a promising scaffold in this area of research. pnrjournal.comjocpr.comijper.org

Multiple studies have focused on designing and synthesizing libraries of novel cinnoline compounds to evaluate their activity against M. tuberculosis. jocpr.comijpsr.comijrps.com In one such study, newly synthesized cinnoline derivatives were tested against the drug-sensitive H37Rv strain. ijpsr.comijrps.com Several compounds showed promising inhibitory activity, with the most active derivative exhibiting a minimum inhibitory concentration (MIC) of 12.5 μg/mL. ijpsr.comijrps.com Another study synthesized pyrazole-based cinnoline derivatives that demonstrated significant antitubercular activity, with one compound being particularly potent against resistant strains. nih.govmdpi.com Research has also explored the synthesis of coumarino[4,3-b]pyrido[6,5-c]cinnolines and other complex heterocyclic systems incorporating the cinnoline nucleus, with some of the resulting compounds showing better antimycobacterial activity than the standard drug streptomycin. researchgate.net

Advanced Methodologies and Techniques in 3 Bromo 4 Chlorocinnoline Research

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

For 3-Bromo-4-chlorocinnoline, the ¹H NMR spectrum would be expected to show signals corresponding to the four protons on the benzo-ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitrogen atoms in the cinnoline (B1195905) ring and the halogen substituents. The protons closer to the heteroaromatic ring would likely appear at a lower field (higher ppm). The splitting patterns (e.g., doublets, triplets) would reveal the coupling between adjacent protons, helping to assign their specific positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show distinct signals for each of the carbon atoms in the cinnoline ring system. The carbons directly bonded to the bromine and chlorine atoms (C3 and C4) would have their chemical shifts significantly influenced by these electronegative halogens. Carbons in the benzo-ring would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | 7.8 - 8.2 | - |

| H-6 | 7.5 - 7.9 | - |

| H-7 | 7.5 - 7.9 | - |

| H-8 | 8.0 - 8.4 | - |

| C-3 | - | 120 - 130 |

| C-4 | - | 145 - 155 |

| C-4a | - | 125 - 135 |

| C-5 | - | 128 - 135 |

| C-6 | - | 125 - 132 |

| C-7 | - | 125 - 132 |

| C-8 | - | 130 - 138 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula. For this compound (C₈H₄BrClN₂), HRMS would be used to confirm its elemental composition. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl).

Table 2: Expected HRMS Data for this compound (Note: This table is theoretical and not based on experimental data.)

| Ion | Calculated m/z | Expected Isotopic Pattern |

|---|---|---|

| [M]+ | 241.9352 | Complex pattern due to Br and Cl isotopes |

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N bond stretching within the heterocyclic system, and C-Br and C-Cl bond vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. pnrjournal.com Aromatic and heteroaromatic compounds like this compound typically exhibit strong UV absorption due to π to π* transitions. The UV-Vis spectrum would show one or more absorption maxima (λmax), which are characteristic of the cinnoline chromophore.

Table 3: Anticipated IR and UV-Vis Data for this compound (Note: This table is generalized and not based on experimental data.)

| Spectroscopic Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3050 - 3150 | Aromatic C-H stretch |

| IR | 1600 - 1650 | C=N stretch |

| IR | 1450 - 1580 | Aromatic C=C stretch |

| IR | 600 - 800 | C-Cl stretch |

| IR | 500 - 600 | C-Br stretch |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental set of techniques used to separate, identify, and purify the components of a mixture. For a synthesized compound like this compound, chromatography is essential for isolating the pure substance from reaction byproducts and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds in a liquid mobile phase. A reversed-phase HPLC method would likely be suitable for this compound. In this method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and purity assessment.

Table 4: Hypothetical HPLC Method for this compound (Note: This table presents a hypothetical method.)

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant λmax (e.g., 254 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Given its structure, this compound may be amenable to GC-MS analysis. The gas chromatogram would provide the retention time, while the mass spectrometer would give the mass spectrum of the eluting compound, confirming its identity.

Table 5: Postulated GC-MS Parameters for this compound (Note: This table outlines a potential GC-MS method.)

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 to 300 °C) |

| MS Detector | Electron Ionization (EI) at 70 eV |

In Vitro Biological Assay Methodologies

In vitro assays are essential first steps in drug discovery, allowing researchers to assess the biological activity of a compound in a controlled, artificial environment. For cinnoline derivatives, these tests provide crucial data on their potential as therapeutic agents.

Cell-based assays are used to determine a compound's effect on cell viability and growth. A key metric derived from these assays is the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a substance needed to inhibit a specific biological process (like cell proliferation) by 50%. nih.gov This value is a critical measure of a compound's potency. nih.gov For potential anti-cancer agents, these assays involve exposing cancer cell lines to varying concentrations of the compound and measuring cell survival over time. nih.gov

Cinnoline derivatives have been evaluated as potential antiproliferative agents. For instance, a series of cinnoline derivatives were developed as PI3K inhibitors and tested against human tumor cell lines, with some compounds showing micromolar inhibitory potency. nih.gov

Table 1: Example IC₅₀ Values for Cinnoline Derivatives Against Cancer Cell Lines This table presents illustrative data for various cinnoline compounds to demonstrate the application of cytotoxicity assays.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cinnoline Derivative | Human Tumor Cell Line A | 0.264 | nih.gov |

| Cinnoline Derivative | Human Tumor Cell Line B | 2.04 | nih.gov |

Many drugs function by inhibiting the activity of specific enzymes involved in disease pathways. Enzyme inhibition kinetic studies are performed to understand how a compound interacts with an enzyme, whether it is a competitive or non-competitive inhibitor, and its potency (often expressed as an IC₅₀ or Ki value). The cinnoline framework is a building block for compounds that interact with a variety of enzymes. nih.gov

For example, certain cinnoline derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), with IC₅₀ values in the nanomolar range. nih.gov Other studies have explored cinnolines as reversible competitive inhibitors of human neutrophil elastase (HNE) and as inhibitors of Bruton's tyrosine kinase (BTK), a kinase implicated in autoimmune disorders. nih.govmdpi.com

Table 2: Enzyme Inhibition by Cinnoline Derivatives This table showcases various enzymes targeted by compounds featuring the cinnoline scaffold.

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| Cinnoline Analogue | Phosphodiesterase 10A (PDE10A) | 1.52 nM | nih.gov |

| Cinnoline Analogue | Phosphodiesterase 10A (PDE10A) | 2.86 nM | nih.gov |

| Cinnoline Derivative | PI3K | Nanomolar range | nih.gov |

| 4-Aminocinnoline-3-carboxamide (B1596795) | Bruton's tyrosine kinase (BTK) | Not specified | nih.govmdpi.com |

Receptor binding assays are used to measure the affinity of a compound for a specific biological receptor. sigmaaldrich.com These assays, often using a radioactively labeled ligand, are crucial for identifying compounds that can modulate receptor activity. labome.com They help determine the binding affinity (Kd) and can identify whether a compound acts as an agonist or antagonist. sigmaaldrich.com

The cinnoline scaffold has been incorporated into molecules designed to target a range of receptors, making it a focus for treating neurological and other disorders. nih.gov Derivatives have been designed and evaluated for their binding affinity to receptors such as the histamine (B1213489) H3 receptor, serotonin (B10506) receptors (5-HT₂A, 5-HT₂C), dopamine (B1211576) D₂ receptors, and γ-aminobutyric acid (GABA A) receptors. nih.govmdpi.com

Table 3: Receptors Targeted by Cinnoline Derivatives This table highlights receptors for which cinnoline-based compounds have shown binding affinity.

| Compound Class | Target Receptor | Activity Noted | Reference |

|---|---|---|---|

| Benzocinnolinone derivative | Histamine H3 Receptor | High binding affinity | nih.gov |

| Cinnolinone derivative | Serotonin 5-HT₂C Receptor | High binding affinity | nih.gov |

| Cinnolinone derivative | Dopamine D₂ Receptors | Low binding affinity | nih.gov |

| Cinnoline derivative | GABA A Receptor | Positive modulator | mdpi.com |

For assessing antimicrobial potential, the Minimum Inhibitory Concentration (MIC) and zone of inhibition tests are standard methodologies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The zone of inhibition test (e.g., Kirby-Bauer assay) involves placing a disk impregnated with the compound onto an agar (B569324) plate swabbed with bacteria; the diameter of the clear zone around the disk indicates the compound's ability to halt growth.

Several studies have synthesized cinnoline derivatives and evaluated their antimicrobial properties. For example, 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were screened against various Gram-positive and Gram-negative bacteria, as well as fungi, showing MIC values in the range of 12.5–50 μg/mL. nih.gov

Table 4: Antimicrobial Activity of Cinnoline Derivatives This table provides example data on the antimicrobial efficacy of certain cinnoline compounds.

| Compound Class | Microorganism | MIC (μg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| Cinnoline-3-carboxamide | B. subtilis | 12.5–50 | 6–29 | nih.gov |

| Cinnoline-3-carboxamide | S. aureus | 12.5–50 | 6–29 | nih.gov |

| Cinnoline-3-carboxamide | E. coli | 12.5–50 | 6–29 | nih.gov |

| Cinnoline-3-carboxamide | A. niger | 12.5–50 | 8–25 | nih.gov |

In Vivo Preclinical Models for Efficacy and Pharmacodynamic Evaluation

Cinnoline derivatives have been evaluated in such preclinical models. A notable example is a 4-aminocinnoline-3-carboxamide derivative, identified as a Bruton's tyrosine kinase (BTK) inhibitor, which was tested in a rat model of collagen-induced arthritis. nih.govmdpi.com The compound demonstrated a dose-dependent reduction in paw swelling, indicating potent anti-inflammatory efficacy in vivo. nih.govmdpi.com In another study, a urea (B33335) derivative containing a cinnoline group was evaluated in animal pain models as a potential analgesic acting through TRPV1 receptor antagonism. nih.govmdpi.com

Crystallographic Studies for Structural Insights and Receptor-Ligand Interactions

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule, including how a drug candidate (ligand) binds to its protein target. This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective drugs (structure-based drug design).

This methodology has been pivotal in the development of cinnoline-based inhibitors. For instance, a fragment-based screening approach that incorporated X-ray co-crystallography was used to identify a cinnoline fragment and precisely characterize its binding mode to its target enzyme. nih.govmdpi.com Similarly, the optimization of a series of potent and selective PDE10A inhibitors was supported by X-ray crystal structure analysis, which provided critical insights into the ligand-receptor interactions. nih.gov These structural studies allow medicinal chemists to visualize how the cinnoline molecule fits into the binding pocket of a protein, enabling modifications to improve its affinity and efficacy. nih.gov

Conclusion and Future Perspectives in 3 Bromo 4 Chlorocinnoline Research

Summary of Key Findings and Current Research Landscape

The study of cinnoline (B1195905) and its derivatives represents a dynamic and significant area within medicinal chemistry and organic synthesis. ijariit.comijariie.com The cinnoline scaffold, an isostere of quinoline (B57606) and isoquinoline, is recognized for imparting a wide spectrum of pharmacological activities to molecules that contain it. researchgate.netpnrjournal.comnih.gov Research has consistently demonstrated that derivatives of cinnoline exhibit potent antibacterial, antifungal, anti-inflammatory, analgesic, and antitumor properties. ijariie.commdpi.commdpi.com

A key finding in the field is the pronounced effect of halogen substituents on the biological efficacy of the cinnoline core. ijariit.com Specifically, the incorporation of electron-withdrawing groups like chlorine and bromine has been shown to enhance the antimicrobial and anti-inflammatory activities of these compounds. ijariit.comnih.govmdpi.com The current research landscape is characterized by the vigorous synthesis and evaluation of novel cinnoline derivatives. ingentaconnect.comresearchgate.net The focus is on creating new chemical entities with improved potency and selectivity. Within this context, 3-Bromo-4-chlorocinnoline serves as a valuable and highly reactive intermediate, providing a platform for developing next-generation therapeutic agents. Its di-halogenated structure is of particular interest, offering multiple points for chemical modification to tune its biological properties.

Identification of Emerging Trends and Unexplored Research Avenues

The field of cinnoline research is evolving, with several emerging trends pointing toward new therapeutic possibilities. A primary trend is the rational design of cinnoline derivatives as targeted agents, particularly as kinase inhibitors for anticancer therapy. ijariie.com Another significant trend involves the synthesis of hybrid molecules, where the cinnoline scaffold is combined with other pharmacologically active moieties, such as pyrazoline, furan, or sulfonamide groups, to achieve synergistic or enhanced biological effects. nih.govmdpi.com The use of modern synthetic methods, including metal-catalyzed cross-coupling reactions, is also becoming more prevalent for the efficient and regioselective functionalization of the cinnoline ring. ingentaconnect.comvulcanchem.com

Despite active research, several avenues remain relatively unexplored.

Advanced Materials: The potential application of cinnoline derivatives, including this compound, in materials science is an intriguing but underdeveloped area. Their unique heterocyclic structure could be leveraged to create novel fluorescent polymers or other functional materials. ijariie.comresearchgate.net

Expanded Biological Screening: While research has focused on common bacterial and fungal strains, the activity of this compound derivatives against drug-resistant pathogens, viruses, and a broader range of cancer cell lines warrants deeper investigation. ijariie.comnih.gov

Agrochemicals: The potential of cinnoline derivatives as agrochemicals is a recognized but not fully exploited research path. mdpi.com

Table 1: Emerging Research Trends for Cinnoline Derivatives

| Trend | Description | Key Focus Area |

|---|---|---|

| Targeted Therapy | Design of derivatives as specific enzyme inhibitors (e.g., kinases). ijariie.com | Oncology |

| Hybrid Molecules | Combining the cinnoline core with other pharmacophores (e.g., pyrazoline, sulfonamide) for enhanced activity. nih.govmdpi.com | Infectious Diseases, Inflammation |

| Modern Synthesis | Application of advanced catalytic methods (e.g., Suzuki, Sonogashira coupling) for efficient functionalization. ingentaconnect.comvulcanchem.comresearchgate.net | Synthetic Chemistry |

| Materials Science | Exploration of cinnoline-based polymers and functional materials. ijariie.comresearchgate.net | Polymer Chemistry, Electronics |

Challenges and Opportunities in Developing this compound-Based Agents

The development of therapeutic agents based on the this compound scaffold presents both distinct challenges and significant opportunities.

Challenges:

Regioselectivity: A primary synthetic challenge is achieving precise control over the position of substituents (regioselectivity) during the synthesis of the cinnoline core and its subsequent modifications. ijariie.comvulcanchem.com Unwanted side reactions can lead to mixtures of isomers that are difficult to separate.

Synthetic Optimization: The reaction conditions for synthesizing and functionalizing di-halogenated cinnolines must be carefully optimized to maximize yields and prevent competing reactions, which can be a complex and resource-intensive process. vulcanchem.com

Pharmacokinetics: As with all drug development, ensuring that new derivatives possess favorable ADME (absorption, distribution, metabolism, and excretion) properties is a major hurdle to translating a potent compound into a viable drug.

Opportunities:

Orthogonal Functionalization: The presence of two different halogen atoms at adjacent positions (C3-bromo and C4-chloro) provides a powerful opportunity for selective, stepwise functionalization. The chlorine atom at position 4 is susceptible to nucleophilic aromatic substitution, while the bromine at position 3 can be readily used in various palladium-catalyzed cross-coupling reactions. vulcanchem.comresearchgate.net This "orthogonal" reactivity allows for the systematic and controlled construction of diverse molecular architectures.

Potent Biological Activity: The established role of halogen atoms in enhancing the biological activity of heterocycles provides a strong rationale for using this compound as a starting point. ijariit.commdpi.com This foundation increases the probability of discovering highly potent lead compounds.

Scaffold for Libraries: The versatile reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of large libraries of derivatives for high-throughput screening against various biological targets.

Strategic Directions for Future Research and Translational Applications

To fully realize the therapeutic potential of this compound, future research should be guided by several strategic directions.

Future Research Directions:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this compound derivatives is crucial. This involves synthesizing series of analogs where substituents at the bromo and chloro positions are varied and evaluating their impact on biological activity. This will provide a clear map of the chemical features required for potency and selectivity.

Mechanism of Action (MoA) Elucidation: Beyond screening for activity, it is essential to determine the precise molecular mechanisms by which these compounds exert their effects. pnrjournal.com Identifying the specific enzymes, receptors, or cellular pathways they target will be critical for rational drug design and optimization.

Computational and In Silico Modeling: The use of computational tools, such as Density Functional Theory (DFT) calculations and molecular docking, can accelerate the discovery process. vulcanchem.com These methods can predict the reactivity, properties, and binding interactions of new virtual compounds, helping to prioritize the most promising candidates for synthesis.

Development of Greener Synthetic Protocols: Focusing on the development of more efficient, atom-economical, and environmentally benign synthetic routes for this compound and its derivatives will be important for sustainable and large-scale production.

Translational Applications:

Oncology: The development of specific kinase inhibitors or DNA-interacting agents for cancer therapy remains a highly promising translational goal. ijariie.com

Infectious Diseases: Designing novel antibacterial and antifungal agents, particularly those effective against multidrug-resistant strains, is a critical application. nih.gov The potential for dual-action anti-inflammatory/antibacterial agents is also a valuable therapeutic strategy. nih.gov

Inflammatory Disorders: Given the known anti-inflammatory properties of halogenated cinnolines, developing agents for chronic inflammatory diseases is a viable objective. ijariit.comijariie.com

Table 2: Strategic Research and Application Pathways

| Direction | Objective | Potential Translational Outcome |

|---|---|---|

| Systematic SAR Studies | To identify key structural motifs for biological activity. | Optimized lead compounds for drug development. |

| Mechanism of Action Studies | To understand how the compounds work at a molecular level. pnrjournal.com | Target-specific therapeutics with fewer side effects. |

| Computational Modeling | To predict activity and guide synthetic efforts. vulcanchem.com | Faster and more cost-effective discovery cycle. |

| Translational Development | To advance lead compounds into preclinical and clinical studies. | New drugs for cancer, infections, and inflammation. ijariie.comnih.gov |

Q & A

What are the established synthetic routes for preparing 3-Bromo-4-chlorocinnoline, and how can reaction parameters be optimized for yield?

Level: Basic

Methodology:

- Halogenation strategies : Direct bromination or chlorination of cinnoline derivatives using reagents like NBS (N-bromosuccinimide) or Cl2 under controlled conditions. For example, bromination of 4-chlorocinnoline may require Lewis acid catalysts (e.g., FeBr3) to direct regioselectivity .

- Cross-coupling reactions : Suzuki-Miyaura coupling using boronic acids or Stille coupling with organotin reagents. Optimize catalyst systems (e.g., Pd(PPh3)4) and solvent polarity to enhance efficiency .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, temperature (e.g., reflux vs. room temperature), and inert atmosphere to minimize side products.

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Level: Basic

Methodology:

- NMR spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions. Compare chemical shifts with analogous bromo-chloro compounds (e.g., 4-Bromo-3-chlorophenol, δ 7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry : High-resolution LC-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 257/259 for Br/Cl isotopes).

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ ~254 nm) and validate against standards (e.g., >98% purity thresholds as in catalog data ).

How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Methodology:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, bromine’s higher electronegativity may make it a better leaving group than chlorine in SNAr reactions .

- Transition state modeling : Simulate Pd-catalyzed coupling steps to assess activation barriers. Compare with experimental kinetic data to validate computational models.

- Solvent effects : Use COSMO-RS models to predict solvation energies and optimize solvent selection (e.g., DMF vs. THF) .

What strategies resolve contradictions in reported catalytic efficiencies for this compound in coupling reactions?

Level: Advanced

Methodology:

- Systematic benchmarking : Replicate literature protocols under identical conditions (catalyst loading, temperature, solvent) to isolate variables. For example, discrepancies in Pd catalyst performance may arise from trace moisture or oxygen .

- In-situ spectroscopy : Use IR or Raman to monitor intermediate species (e.g., Pd-Br complexes) during catalysis.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

How should researchers design stability studies for this compound under varying storage conditions?

Level: Basic

Methodology:

- Accelerated degradation tests : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., dehalogenation products) .

- Recommended storage : Store at 0–6°C in amber vials under inert gas (N2 or Ar) to prevent photolytic or oxidative degradation, as suggested for similar halogenated aromatics .